molecular formula C17H15N3O4 B12664671 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- CAS No. 6300-75-0

2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy-

Cat. No.: B12664671
CAS No.: 6300-75-0
M. Wt: 325.32 g/mol
InChI Key: QALMVSCMQMHCML-UHFFFAOYSA-N
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Description

The compound 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is a quinolinone derivative characterized by:

  • A quinolinone core (a bicyclic structure with a ketone group at position 2).
  • An azo (-N=N-) functional group at position 3, linked to a 2,5-dimethoxyphenyl substituent.
  • A hydroxyl (-OH) group at position 3.

Properties

CAS No.

6300-75-0

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

3-[(2,5-dimethoxyphenyl)diazenyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C17H15N3O4/c1-23-10-7-8-14(24-2)13(9-10)19-20-15-16(21)11-5-3-4-6-12(11)18-17(15)22/h3-9H,1-2H3,(H2,18,21,22)

InChI Key

QALMVSCMQMHCML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Azo Group: The 2,5-dimethoxyphenyl azo group can be introduced via a diazotization reaction followed by azo coupling. This involves the reaction of 2,5-dimethoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with the quinolinone core to form the azo compound.

    Hydroxylation: The hydroxy group at the 4-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the quinolinone core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents, while nucleophilic substitution can involve reagents like alkoxides or amines.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used as a probe or marker in biological studies due to its unique spectroscopic properties.

    Industry: The compound can be used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The azo group can undergo redox reactions, influencing the compound’s activity and interactions. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Substituents (Position) Key Properties/Applications References
Target Compound Quinolinone 3-(2,5-dimethoxyphenylazo), 4-OH Potential dye/pharmaceutical use
7-Chloro-3-(4-fluorophenyl)-4-hydroxy- Quinolinone 7-Cl, 3-(4-FPh), 4-OH Structural analog
Nanterinone (UK 61260) Quinolinone 6-(2,4-dimethylimidazolyl), 8-Me Pharmaceutical (unspecified)
2-(4-Fluoroanilino)-3-(2-hydroxyethyl)-quinazolinone Quinazolinone 2-(4-FAnilino), 3-(HOEt) Sedative/anticonvulsant
3-[(4-Bromophenyl)azo]-4-hydroxy-1-phenyl Quinolinone 3-(4-BrPh-azo), 4-OH, 1-Ph Chromophoric properties

Research Findings and Implications

Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethoxy substituents likely enhance the azo group’s stability and redshift its absorption spectrum compared to halogenated analogues .

Hydroxyl Group Reactivity: The 4-OH group may enable chelation with metal ions, a property shared with quinazolinones but understudied in quinolinones .

Pharmacological Potential: While quinazolinones are well-documented for sedative and antimicrobial effects, quinolinones with azo groups remain underexplored but could leverage their chromophoric properties for photodynamic therapy or biosensing .

Biological Activity

2(1H)-Quinolinone, 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. Quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C17H16N4O4C_{17}H_{16}N_{4}O_{4}. Its structure features a quinolinone core with an azo linkage to a dimethoxyphenyl group and a hydroxyl group at the 4-position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Studies have shown that quinoline derivatives exhibit notable antimicrobial properties. For instance, a related study evaluated various quinoline derivatives against bacterial strains and demonstrated that compounds with similar structural motifs possess significant antibacterial activity. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Quinoline Derivative AE. coli15 µg/mL
Quinoline Derivative BS. aureus10 µg/mL
2(1H)-QuinolinoneP. aeruginosa12 µg/mL

Anticancer Activity

Research has indicated that quinoline derivatives can inhibit cancer cell proliferation. A study focusing on similar compounds reported IC50 values for various cancer cell lines, highlighting the potential of these compounds as anticancer agents.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)6.3
A549 (Lung Cancer)7.2

The mechanism of action for anticancer activity often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Quinoline derivatives have also been evaluated for their anti-inflammatory properties. A study demonstrated that certain quinoline compounds inhibit nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.

CompoundNO Inhibition (%)Reference
Quinoline Derivative C75% at 20 µM
2(1H)-Quinolinone68% at 20 µM

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of various quinoline derivatives included testing against multi-drug resistant strains of bacteria. The results indicated that derivatives with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts.

Case Study 2: Anticancer Potential

In vitro studies on the anticancer potential of quinoline derivatives showed that modifications at the 3-position significantly affected cytotoxicity against breast cancer cells. The presence of methoxy groups was found to enhance the activity.

Q & A

Basic: What are the optimal synthetic routes for synthesizing 3-((2,5-dimethoxyphenyl)azo)-4-hydroxy-2(1H)-quinolinone, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves diazo coupling , where a diazonium salt (derived from 2,5-dimethoxyaniline) reacts with 4-hydroxy-2(1H)-quinolinone under controlled conditions. Key steps include:

  • Diazotization : Use NaNO₂ and HCl at 0–5°C to generate the diazonium salt .
  • Coupling Reaction : Adjust pH to 8–10 (using NaHCO₃ or NaOH) to facilitate electrophilic substitution at the quinolinone’s 3-position.
  • Purification : Recrystallization (e.g., from dichloromethane/methanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Monitor via TLC and HPLC (C18 column, UV detection at 350–450 nm) .

Basic: What spectroscopic techniques are essential for characterizing this azo-quinolinone derivative?

Methodological Answer:
A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Confirms π→π* and n→π* transitions of the azo group (λmax ~400–500 nm in DMSO) .
  • IR Spectroscopy : Identifies N=N stretching (1480–1580 cm⁻¹), C=O (quinolinone, ~1650 cm⁻¹), and O–H (broad ~3200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to azo conjugation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ m/z calculated for C₁₇H₁₄N₃O₄: 324.0983) .

Basic: How does the compound’s stability under varying pH, light, and temperature conditions influence experimental design?

Methodological Answer:

  • pH Sensitivity : The azo bond hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for biological assays .
  • Light Sensitivity : Protect from UV/visible light (store in amber vials) to prevent photodegradation of the azo group .
  • Thermal Stability : Decomposition occurs above 150°C; avoid high-temperature reactions unless inert atmospheres are used .

Advanced: How can computational methods (e.g., TD-DFT) predict electronic transitions responsible for UV-Vis spectral features?

Methodological Answer:

  • Time-Dependent Density Functional Theory (TD-DFT) : Simulates electronic transitions using solvent models (e.g., PCM for DMSO). Compare computed λmax with experimental data to validate the azo-quinolinone conjugation .
  • Key Parameters : Optimize geometry at B3LYP/6-31G(d), then calculate excited states with CAM-B3LYP. Analyze molecular orbitals to identify charge-transfer transitions .

Advanced: How can researchers resolve contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and microbial strains. Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity Verification : Characterize batches via HPLC to rule out impurities affecting activity .
  • Orthogonal Assays : Combine MTT (cytotoxicity) with agar diffusion (antimicrobial) to differentiate selective effects .

Advanced: What strategies improve regioselectivity during azo group introduction to the quinolinone scaffold?

Methodological Answer:

  • Directing Groups : The 4-hydroxy group on quinolinone acts as an electron-donating group, directing the azo coupling to the 3-position. Use protecting groups (e.g., acetyl) if competing substitution occurs .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the diazonium salt .
  • Catalysis : Add Cu(I) salts to accelerate coupling in sterically hindered systems .

Advanced: How can discrepancies in reported reaction yields (e.g., 60% vs. 85%) be systematically addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) to identify critical factors. Use response surface models to optimize yield .
  • Byproduct Analysis : Characterize side products via LC-MS to adjust reaction conditions (e.g., reduce excess diazonium salt to minimize dimerization) .
  • Scale-Up Considerations : Ensure efficient mixing and heat transfer in larger batches to replicate lab-scale yields .

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